

The Solubility of Cadmium Chromate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cadmium chromate*

Cat. No.: *B3047662*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **cadmium chromate** (CdCrO_4) with a focus on organic solvents. Due to the compound's classification as a hazardous material, detailed safety precautions are emphasized. This document synthesizes available data on the physicochemical properties of **cadmium chromate**, discusses the theoretical factors governing its solubility in non-aqueous systems, and presents a generalized experimental protocol for solubility determination. The extreme toxicity and carcinogenic nature of both cadmium and hexavalent chromium necessitate stringent handling procedures, which are outlined herein.

Introduction

Cadmium chromate (CdCrO_4) is an inorganic compound that appears as a yellow to orange crystalline solid.^[1] Historically, it has been utilized as a pigment and a corrosion inhibitor, particularly in the aerospace industry.^[1] The compound consists of cadmium(II) cations (Cd^{2+}) and chromate anions (CrO_4^{2-}), where chromium is in the +6 oxidation state.^[1] Despite its industrial applications, the use of **cadmium chromate** is highly restricted due to its severe toxicity and carcinogenicity.^[1] Both cadmium and hexavalent chromium are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).^[1] Understanding the solubility of this compound is critical for developing safe handling and disposal procedures, as well as for its limited and highly controlled research applications.

Physicochemical Properties of Cadmium Chromate

A summary of the key physical and chemical properties of **cadmium chromate** is presented in Table 1.

Property	Value	Reference
Chemical Formula	CdCrO ₄	[1] [2] [3]
Molar Mass	228.41 g/mol	[2]
Appearance	Yellow to orange crystalline solid/powder	[1]
Crystal Structure	Orthorhombic	[1]
Density	4.5 g/cm ³	[1]
Water Solubility	Insoluble / Low	[1] [4]
CAS Number	14312-00-6	[4]

Solubility Profile

Aqueous Solubility

Cadmium chromate is consistently reported to be insoluble or sparingly soluble in water.[\[1\]](#)[\[4\]](#) This low solubility is a critical factor in its use as a stable pigment and in corrosion-resistant coatings.

Solubility in Organic Solvents

Specific quantitative data for the solubility of **cadmium chromate** in various organic solvents is not readily available in published literature. However, based on general principles of solubility, its behavior can be inferred. As an ionic inorganic salt, **cadmium chromate**'s solubility in organic solvents is expected to be generally low, particularly in non-polar solvents. The principle of "like dissolves like" suggests that polar solvents would be more effective at solvating the Cd²⁺ and CrO₄²⁻ ions than non-polar solvents.

Factors that would influence its solubility in organic solvents include:

- Solvent Polarity: Highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) may exhibit a greater capacity to dissolve **cadmium chromate** compared to non-polar solvents (e.g., hexane, toluene) or less polar protic solvents (e.g., ethanol, methanol).
- Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.
- Presence of Coordinating Ligands: The solubility of inorganic salts in organic media can sometimes be enhanced by the presence of ligands that can coordinate to the metal cation.
- Use of Phase Transfer Catalysts: Crown ethers and quaternary ammonium salts can be employed to solubilize inorganic salts in organic solvents.^[5] These catalysts work by encapsulating the cation, thereby creating a more lipophilic complex that is more soluble in organic media.

Due to the lack of specific data, any research requiring the dissolution of **cadmium chromate** in an organic solvent should begin with a carefully controlled solubility determination experiment.

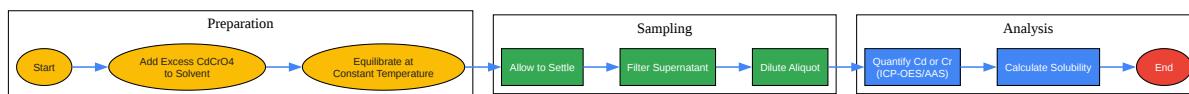
Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of **cadmium chromate** in an organic solvent. All procedures must be conducted in a designated hazardous materials laboratory with appropriate engineering controls and personal protective equipment.

Materials and Equipment

- **Cadmium chromate** (analytical grade)
- Organic solvent of interest (high purity)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (chemically compatible with the solvent)
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cadmium or chromium quantification.


Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **cadmium chromate** to a known volume of the organic solvent in a sealed, chemically resistant container.
 - Place the container in a thermostatically controlled shaker set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- Sample Collection and Preparation:
 - After equilibration, allow the suspension to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter to remove any undissolved solid particles.
 - Accurately dilute the filtered aliquot with the appropriate solvent to a concentration suitable for the analytical method.
- Quantification:
 - Analyze the diluted sample using a calibrated ICP-OES or AAS to determine the concentration of cadmium or chromium.
 - Calculate the original concentration of **cadmium chromate** in the saturated solution based on the dilution factor and the measured concentration of the metal ion.
- Data Reporting:

- Express the solubility in units such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **cadmium chromate** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Safety and Handling

Cadmium chromate is extremely hazardous.^[1] Exposure can occur through inhalation, ingestion, or skin contact.^[6] Chronic exposure can lead to severe damage to the kidneys, lungs, and bones, and is known to cause cancer.^{[1][6]}

- Engineering Controls: All work with **cadmium chromate** must be conducted in a certified chemical fume hood or a glove box.
- Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A respirator may be required depending on the nature of the work.
- Waste Disposal: All **cadmium chromate** waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative data on the solubility of **cadmium chromate** in organic solvents is scarce, this guide provides a framework for understanding and experimentally determining its solubility. The inherent and severe toxicity of the compound necessitates that any experimental work be approached with the utmost caution and adherence to stringent safety protocols. The general principles of solubility suggest that polar organic solvents are more likely to have some solvating power, but this must be confirmed through rigorous experimentation as outlined in this guide. Researchers are strongly advised to consult their institution's environmental health and safety department before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cadmium Chromate|CdCrO₄|For Research Use [benchchem.com]
- 2. Cadmium chromate | CdCrO₄ | CID 20065476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cadmium chromate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [The Solubility of Cadmium Chromate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047662#cadmium-chromate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com